molecular formula C26H40O5 B1244570 Curvicollide A

Curvicollide A

Cat. No. B1244570
M. Wt: 432.6 g/mol
InChI Key: ILWNCKYWOXQWIB-FZPOLNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curvicollide A is a natural product found in Podospora curvicolla with data available.

Scientific Research Applications

Antifungal Properties

Curvicollide A, derived from Podospora curvicolla, exhibits notable antifungal activities. A study by Che, Gloer, & Wicklow (2004) found that Curvicollide A demonstrated antifungal effects against Aspergillus flavus and Fusarium verticillioides. This highlights its potential in developing antifungal agents.

Synthetic Studies

The synthesis of Curvicollide A has been a subject of interest, given its complex structure and potential pharmacological applications. Körner, Hiersemann, and their teams have extensively worked on synthesizing segments of Curvicollide A. For instance, Körner & Hiersemann (2007) achieved the enantioselective synthesis of its C8-C20 fragment. Similarly, the team also worked on synthesizing other related compounds, contributing to our understanding of Curvicollide A's structure and synthesis pathways (Körner, Schürmann, Preut, & Hiersemann, 2007; Körner & Hiersemann, 2016).

Potential Therapeutic Applications

While direct studies on Curvicollide A's therapeutic applications are limited, research on structurally similar compounds suggests potential areas of application. For example, Ortiz-Gonzalez et al. (2022) discovered that a related compound, Curvicollide D, shows promise in treating African trypanosomiasis by inhibiting transcription in Trypanosoma brucei, suggesting possible similar pathways for Curvicollide A.

properties

Product Name

Curvicollide A

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

IUPAC Name

(3S,4S,5S)-3-[(1E,3E)-5-hydroxy-2,6-dimethyl-7-oxoocta-1,3-dienyl]-5-[(2E,4E)-6-(hydroxymethyl)deca-2,4-dien-2-yl]-4-methyloxolan-2-one

InChI

InChI=1S/C26H40O5/c1-7-8-11-22(16-27)12-9-10-18(3)25-20(5)23(26(30)31-25)15-17(2)13-14-24(29)19(4)21(6)28/h9-10,12-15,19-20,22-25,27,29H,7-8,11,16H2,1-6H3/b12-9+,14-13+,17-15+,18-10+/t19?,20-,22?,23-,24?,25+/m0/s1

InChI Key

ILWNCKYWOXQWIB-FZPOLNTBSA-N

Isomeric SMILES

CCCCC(CO)/C=C/C=C(\C)/[C@@H]1[C@H]([C@@H](C(=O)O1)/C=C(\C)/C=C/C(C(C)C(=O)C)O)C

Canonical SMILES

CCCCC(CO)C=CC=C(C)C1C(C(C(=O)O1)C=C(C)C=CC(C(C)C(=O)C)O)C

synonyms

curvicollide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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